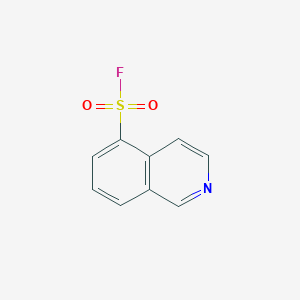

Isoquinoline-5-sulfonyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

isoquinoline-5-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2S/c10-14(12,13)9-3-1-2-7-6-11-5-4-8(7)9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRBGMSFTONFNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Isoquinoline 5 Sulfonyl Fluoride and Its Structural Analogs

Conventional Synthetic Routes for Aryl Sulfonyl Fluorides

Traditional approaches to synthesizing aryl sulfonyl fluorides have long relied on foundational reactions involving sulfonyl chlorides, sulfonic acids, and diazonium salts. These methods are well-established and widely used, though they can sometimes require harsh conditions.

Nucleophilic Fluorination of Sulfonyl Chlorides

The most common and well-established method for preparing aryl sulfonyl fluorides is through a nucleophilic halogen exchange (halex) reaction, starting from the corresponding aryl sulfonyl chlorides. mdpi.comrsc.org This process is effective for converting sulfonyl chlorides to the more stable sulfonyl fluorides. nih.gov

Several fluoride (B91410) sources and reaction systems have been developed to facilitate this transformation:

Potassium Fluoride (KF) with Phase-Transfer Catalysts : An early and simple method involves treating the sulfonyl chloride with an excess of potassium fluoride in acetonitrile (B52724). The reaction can be efficiently catalyzed by 18-crown-6 (B118740) ether, allowing the process to occur at room temperature with excellent outcomes. mdpi.com

Potassium Bifluoride (KHF₂) Solutions : A widely adopted procedure uses a saturated aqueous solution of potassium bifluoride (KHF₂) in a biphasic mixture with a solvent like acetonitrile, tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (CH₂Cl₂). mdpi.comnih.gov This method is profoundly effective and serves as a reliable route to sulfonyl fluorides from their chloride precursors. nih.gov

Biphasic KF/Water-Acetone System : A simple and mild variation involves a direct chloride/fluoride exchange using potassium fluoride in a water/acetone biphasic mixture, which can produce a broad range of sulfonyl fluorides in high yields. organic-chemistry.org

This conversion is a cornerstone of sulfonyl fluoride synthesis due to the ready availability of aryl sulfonyl chlorides.

Synthesis from Sulfonic Acids and Derivatives

Directly converting sulfonic acids or their salts (sulfonates) into sulfonyl fluorides offers an alternative pathway that avoids the isolation of highly reactive sulfonyl chloride intermediates. nih.gov This approach is attractive because sulfonic acids are often stable and readily accessible starting materials. rsc.org

Modern protocols have streamlined this conversion into a one-pot, two-step process:

In Situ Sulfonyl Chloride Formation : The sulfonic acid is first treated with a chlorinating agent to form the sulfonyl chloride intermediate. Reagents like cyanuric chloride or trichloroacetonitrile (B146778) are used for this step, often in the presence of a catalyst such as tetrabutylammonium (B224687) bromide (TBAB) or tetramethylammonium (B1211777) chloride (TMAC). mdpi.comnih.gov

In Situ Fluorination : A fluoride source, typically potassium bifluoride (KHF₂), is then added to the same reaction vessel to perform the chlorine-fluorine exchange, yielding the final aryl sulfonyl fluoride. mdpi.comnih.gov

This one-pot cascade process is efficient and works under mild conditions with readily available reagents. nih.gov Alternative deoxyfluorination strategies have also been developed using bench-stable solid reagents like Xtalfluor-E®, which can convert both aryl and alkyl sulfonic acids and their salts directly to sulfonyl fluorides. nih.govrsc.org

Sandmeyer-Type Fluorosulfonylation Reactions

The Sandmeyer reaction, a staple of aromatic chemistry, has been adapted for the synthesis of aryl sulfonyl fluorides from aryldiazonium salts. mdpi.com This method allows for the direct installation of the -SO₂F group onto an aromatic ring. The general process involves the reaction of an aryldiazonium salt with a source of sulfur dioxide and a fluoride source. organic-chemistry.org

Two main mechanistic pathways have been proposed for copper-catalyzed versions:

Path A : The aryldiazonium salt is reduced by a Cu(I) species to generate an aryl radical. This radical is trapped by SO₂ to form an arylsulfonyl radical. A subsequent Sandmeyer-type step involves the transfer of a chloride from the copper complex to form an aryl sulfonyl chloride, which then undergoes fluorine/chlorine exchange. mdpi.com

Path B : The arylsulfonyl radical, formed as above, combines with a fluoride anion from KHF₂ to produce a radical anion [ArSO₂F⁻•]. This species can then reduce another molecule of the aryldiazonium salt to propagate the radical chain and yield the final product. mdpi.com

More recently, a copper-free Sandmeyer-type fluorosulfonylation has been developed. organic-chemistry.orgacs.org This method utilizes sodium metabisulfite (B1197395) (Na₂S₂O₅) as a sulfur dioxide source and Selectfluor as the fluorine source. organic-chemistry.org The reaction proceeds through an aryl radical intermediate and demonstrates broad functional group tolerance, even allowing for a one-pot synthesis directly from aromatic amines via in situ diazotization. organic-chemistry.orgacs.org

Table 1: Comparison of Conventional Synthetic Routes for Aryl Sulfonyl Fluorides

| Method | Starting Material | Key Reagents | Typical Conditions |

|---|---|---|---|

| Nucleophilic Fluorination | Aryl Sulfonyl Chloride | KF, KHF₂ | Room temperature to moderate heating; often uses phase-transfer catalysts or biphasic systems. |

| From Sulfonic Acids | Aryl Sulfonic Acid/Salt | Cyanuric chloride, KHF₂ | One-pot, two-step process; moderate temperatures (e.g., 60 °C). |

| Sandmeyer-Type Reaction | Aryldiazonium Salt | SO₂ source (e.g., Na₂S₂O₅), Fluoride source (e.g., Selectfluor) | Copper-catalyzed or copper-free systems; moderate temperatures (e.g., 70 °C). |

Contemporary Approaches for Sulfonyl Fluoride Construction

Modern synthetic chemistry has pursued the development of methods that offer milder reaction conditions, greater functional group tolerance, and improved environmental profiles. These contemporary approaches often leverage electrochemistry or radical chemistry to construct the sulfonyl fluoride group.

Electrochemical Synthesis from Thiols or Disulfides

A significant advancement in sulfonyl fluoride synthesis is the development of an electrochemical oxidative coupling method. nih.govnih.gov This approach is environmentally benign as it avoids the use of stoichiometric chemical oxidants. nih.gov The reaction utilizes widely available thiols or their corresponding disulfides as starting materials and potassium fluoride (KF) as an inexpensive and safe fluoride source. nih.govacs.org

The process involves anodic oxidation in a biphasic reaction mixture (e.g., CH₃CN/HCl) using simple graphite (B72142) and stainless steel electrodes. nih.gov Kinetic studies have shown that the thiol is rapidly converted to the corresponding disulfide via anodic oxidation. acs.org The disulfide intermediate is then further oxidized and fluorinated to form the desired sulfonyl fluoride. nih.govacs.org This method displays a broad substrate scope, accommodating various alkyl, aryl, and heteroaryl thiols and disulfides under mild conditions. nih.govtue.nl

Radical Fluorosulfonylation Strategies

Radical-mediated reactions have emerged as a powerful tool for forming C−SO₂ bonds, providing direct access to sulfonyl compounds. nih.gov These strategies offer alternative pathways that are often complementary to traditional methods.

Key radical fluorosulfonylation approaches include:

Organophotocatalytic Fluorosulfonylation : This mild and efficient method uses diaryliodonium salts as aryl radical precursors, the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a sulfonyl source, and KHF₂ as the fluoride source under organophotocatalysis. rsc.org

Radical Hydro-Fluorosulfonylation of Alkenes and Alkynes : This approach enables the synthesis of aliphatic and alkenyl sulfonyl fluorides from unactivated alkenes and alkynes. nih.gov It uses a redox-active radical precursor to generate a fluorosulfonyl radical, which then adds to the unsaturated bond. nih.gov This strategy is valuable for the late-stage functionalization of complex molecules, including natural products and peptides. nih.gov

Palladium-Catalyzed Fluorosulfonylation : Aryl thianthrenium salts can be converted to aryl sulfonyl fluorides via a palladium-catalyzed process. rsc.org This reaction uses sodium dithionite (B78146) (Na₂S₂O₄) as a sulfonyl source and N-fluorobenzenesulfonimide (NFSI) as the fluorine source under mild reductive conditions. rsc.org

These radical strategies expand the toolkit for synthesizing diverse sulfonyl fluorides, often with high efficiency and under gentle conditions. nih.govnih.gov

Table 2: Overview of Contemporary Synthetic Approaches for Sulfonyl Fluorides

| Method | Starting Material | Key Reagents/System | Key Features |

|---|---|---|---|

| Electrochemical Synthesis | Thiols, Disulfides | KF, Pyridine, Graphite/Steel Electrodes | Environmentally benign, avoids chemical oxidants, mild conditions. nih.govnih.gov |

| Radical Fluorosulfonylation | Diaryliodonium Salts, Alkenes, Alkynes | Photoredox catalysts, Radical initiators, SO₂ source | Direct C−SO₂F bond formation, good for late-stage functionalization, mild conditions. rsc.orgnih.gov |

Transition Metal-Catalyzed Methods (e.g., Copper-catalyzed)

Transition metal catalysis offers powerful tools for the formation of carbon-sulfur bonds, a key step in the synthesis of sulfonyl fluorides. While direct copper-catalyzed synthesis of isoquinoline-5-sulfonyl fluoride is not extensively documented, related copper-catalyzed methodologies for the preparation of aryl sulfonyl fluorides provide a strong basis for its potential synthesis.

One notable strategy involves a copper-catalyzed decarboxylative halosulfonylation. This method utilizes a copper ligand-to-metal charge transfer (LMCT) process to convert aromatic carboxylic acids into the corresponding sulfonyl chlorides, which can then be transformed into sulfonyl fluorides. acs.orgprinceton.edu The proposed mechanism involves the formation of an aryl radical from the carboxylic acid, which is then trapped by sulfur dioxide to form an aryl sulfonyl radical. This radical can then react with a halogen source to produce the aryl sulfonyl halide. princeton.edu

Another relevant copper-catalyzed approach is the oxyfluorosulfonylation of β,γ-unsaturated oximes with sulfur dioxide and Selectfluor. This reaction constructs isoxazoline-functionalized aliphatic sulfonyl fluorides and proceeds through a radical pathway. researchgate.net Although this method is tailored for aliphatic systems, the principles of copper-catalyzed radical generation and subsequent reaction with SO2 and a fluorine source could potentially be adapted for the synthesis of aromatic sulfonyl fluorides like this compound.

Palladium-catalyzed methods also represent a significant advancement in the synthesis of aryl sulfonyl fluorides. A one-pot procedure starting from aryl bromides has been developed, which involves an initial palladium-catalyzed sulfonylation using a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), followed by in-situ fluorination with an electrophilic fluorine source such as N-fluorobenzenesulfonimide (NFSI). nih.gov This method demonstrates excellent functional group tolerance and can be applied to complex molecules. nih.gov

Table 1: Comparison of Transition Metal-Catalyzed Methods for Aryl Sulfonyl Fluoride Synthesis

| Catalytic System | Starting Material | Key Reagents | Reaction Type | Ref. |

|---|---|---|---|---|

| Copper | Aromatic Carboxylic Acid | SO2, Selectfluor | Decarboxylative Halosulfonylation | acs.orgprinceton.edu |

| Copper | β,γ-Unsaturated Oxime | SO2, Selectfluor | Oxyfluorosulfonylation | researchgate.net |

| Palladium | Aryl Bromide | DABSO, NFSI | Sulfonylation/Fluorination | nih.gov |

Organometallic Catalysis (e.g., Bi(III) Redox-Neutral Catalysis)

A significant development in the synthesis of aryl sulfonyl fluorides is the use of bismuth(III) redox-neutral catalysis. This methodology provides an efficient route to these compounds from readily available (hetero)aryl boronic acids. nih.gov The catalytic cycle is proposed to proceed through canonical organometallic steps without a change in the oxidation state of the bismuth catalyst. nih.gov

The key steps in this process are believed to be:

Transmetalation: Transfer of the aryl group from the boronic acid to the Bi(III) catalyst.

SO2 Insertion: Insertion of sulfur dioxide into the Bi-C bond to form a bismuth sulfinate intermediate.

Oxidative Fluorination: Reaction of the sulfinate intermediate with an oxidant and a fluoride source to yield the final aryl sulfonyl fluoride and regenerate the Bi(III) catalyst.

This method exhibits broad substrate scope, accommodating a wide range of functional groups, and is applicable to the synthesis of heteroaryl sulfonyl fluorides, making it a promising approach for the preparation of this compound from isoquinoline-5-boronic acid.

Sulfuryl Fluoride (SO2F2) Incorporation Methods

Sulfuryl fluoride (SO₂F₂) has emerged as a valuable reagent for the direct incorporation of the sulfonyl fluoride moiety. While traditional methods often rely on the conversion of sulfonyl chlorides, the use of SO₂F₂ offers a more direct and often milder alternative.

One approach involves the reaction of Grignard reagents with SO₂F₂. This method has been successfully applied to the synthesis of a variety of alkyl, aryl, and heteroaryl sulfonyl fluorides. mdpi.com The reaction proceeds by nucleophilic attack of the Grignard reagent on the sulfur atom of SO₂F₂, displacing one of the fluoride ions.

Another application of SO₂F₂ is in dehydrative coupling reactions. For instance, it can mediate the formation of esters from carboxylic acids and alcohols at room temperature. organic-chemistry.org This reactivity highlights the potential of SO₂F₂ to act as an activator for various functional groups, which could be harnessed for the synthesis of sulfonyl fluorides from appropriate precursors.

More recently, SO₂F₂-free methods for the synthesis of fluorosulfurylating agents have been developed, offering safer alternatives to the direct use of the toxic gas. nih.gov These reagents can then be used to introduce the sulfonyl fluoride group onto various substrates.

Specific Preparations of this compound

The direct synthesis of this compound has been approached through several routes, primarily involving the functionalization of the isoquinoline (B145761) core at the 5-position.

Stepwise Synthesis from 5-Aminoisoquinoline (B16527) Precursors

A common and well-established method for the synthesis of aryl sulfonyl halides is the Sandmeyer reaction, which starts from the corresponding aryl amine. wikipedia.org In the case of this compound, the synthesis commences with 5-aminoisoquinoline.

The key steps of this process are:

Diazotization: 5-Aminoisoquinoline is treated with a diazotizing agent, typically sodium nitrite (B80452) in the presence of a strong acid, to form the corresponding diazonium salt.

Sulfonyl Halide Formation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst and a halide source to form the sulfonyl halide. google.com

A Chinese patent describes a method for the preparation of isoquinoline-5-sulfonyl chloride from 5-aminoisoquinoline via a diazotization reaction followed by reaction with sulfur dioxide in an acetic acid solvent. google.com The resulting sulfonyl chloride can then be converted to the sulfonyl fluoride through a halogen exchange reaction, typically using a fluoride salt such as potassium fluoride.

More recent developments have focused on copper-free Sandmeyer-type reactions for the synthesis of sulfonyl fluorides. These methods utilize a sulfur dioxide surrogate, such as sodium metabisulfite (Na₂S₂O₅), and a fluorine source, like Selectfluor, to directly convert aryldiazonium salts into sulfonyl fluorides. organic-chemistry.orgfigshare.com This approach avoids the use of copper catalysts and can be performed as a one-pot synthesis from the aromatic amine. organic-chemistry.org

Table 2: Key Reagents in the Synthesis of this compound from 5-Aminoisoquinoline

| Step | Reagent | Purpose |

|---|---|---|

| Diazotization | Sodium Nitrite (NaNO₂) / Acid | Formation of the diazonium salt |

| Sulfonylation | Sulfur Dioxide (SO₂) / Copper Catalyst | Formation of the sulfonyl chloride |

| Fluorination | Potassium Fluoride (KF) | Halogen exchange to form the sulfonyl fluoride |

| Direct Fluorosulfonylation | Sodium Metabisulfite (Na₂S₂O₅) / Selectfluor | One-pot formation of the sulfonyl fluoride |

Optimization of Reaction Conditions and Reagent Selection

The efficiency of the synthesis of this compound, particularly via the Sandmeyer-type reaction, is highly dependent on the optimization of reaction conditions and the selection of appropriate reagents.

For the diazotization step, the choice of acid and temperature are critical to ensure the stability of the diazonium salt. The subsequent sulfonyl halide formation is influenced by the choice of sulfur dioxide source, catalyst, and solvent. For instance, the use of sulfur dioxide surrogates like DABSO or sodium metabisulfite can offer advantages in terms of handling and safety compared to gaseous SO₂. nih.govorganic-chemistry.org

In the fluorination step, the choice of fluoride source and reaction conditions can impact the yield and purity of the final product. N-fluorobenzenesulfonimide (NFSI) and Selectfluor are commonly used electrophilic fluorine sources in modern synthetic methods. organic-chemistry.orgresearchgate.net The optimization of these parameters is crucial for achieving high yields and minimizing the formation of byproducts.

Development of One-Pot Synthetic Protocols

To improve the efficiency and practicality of the synthesis, there has been a significant focus on the development of one-pot protocols for the preparation of aryl sulfonyl fluorides. These methods combine multiple reaction steps into a single operation, avoiding the isolation of intermediates and reducing waste.

Several one-pot procedures have been reported for the synthesis of aryl sulfonyl fluorides from various starting materials:

From Aryl Amines: A one-pot, copper-free Sandmeyer-type reaction allows for the direct conversion of aryl amines to aryl sulfonyl fluorides via in-situ diazotization followed by reaction with a sulfur dioxide surrogate and a fluorine source. organic-chemistry.orgresearchgate.net

From Aryl Bromides: A palladium-catalyzed one-pot synthesis involves the sulfonylation of an aryl bromide with DABSO, followed by in-situ fluorination with NFSI. nih.gov

From Aryl Carboxylic Acids: A copper-catalyzed one-pot decarboxylative halosulfonylation can be employed to synthesize aryl sulfonyl fluorides from the corresponding carboxylic acids. acs.org

These one-pot methods offer significant advantages in terms of operational simplicity, time, and resource efficiency, making them attractive for the synthesis of this compound and its analogs.

Reactivity Profiles and Mechanistic Investigations of Isoquinoline 5 Sulfonyl Fluoride

Fundamental Reactivity of Sulfonyl Fluorides

The reactivity of sulfonyl fluorides, including isoquinoline-5-sulfonyl fluoride (B91410), is governed by the unique properties of the sulfur(VI)-fluorine bond. This functional group displays a remarkable balance of stability and latent reactivity, making it a valuable tool in chemical synthesis and biology. researchgate.net

Pathways of Nucleophilic Attack at the Sulfur(VI) Center

Nucleophilic substitution at the tetrahedral sulfur(VI) center of sulfonyl fluorides can proceed through multiple mechanistic pathways. The specific pathway is influenced by the nature of the nucleophile, the solvent, and the substituents on the sulfonyl group. Computational and experimental studies have identified two primary mechanisms: a direct substitution pathway and a stepwise addition-elimination pathway. nih.govresearchgate.net

The direct substitution mechanism is analogous to a classical SN2 reaction, involving a single transition state where the nucleophile attacks the sulfur atom concurrently with the departure of the fluoride leaving group. researchgate.net In contrast, the addition-elimination mechanism involves the formation of a transient, pentacoordinate trigonal bipyramidal intermediate. nih.govresearchgate.net This intermediate subsequently collapses by expelling the fluoride ion to yield the final product. Theoretical studies on reactions like the fluoride exchange in methanesulfonyl fluoride suggest a potential energy surface with a shallow well for the intermediate, indicating that the distinction between a concerted SN2 and a stepwise addition-elimination can be subtle. acs.org For many arenesulfonyl fluorides, the addition-elimination mechanism is generally favored, particularly with strong nucleophiles. researchgate.net

Table 1: Mechanistic Pathways for Nucleophilic Attack on Sulfonyl Fluorides

| Mechanism | Description | Key Features |

|---|---|---|

| Direct Substitution (SN2-like) | A one-step process with a single transition state. | Concerted bond formation and bond breaking. |

| Addition-Elimination | A two-step process involving a hypervalent intermediate. | Formation of a trigonal bipyramidal sulfurane intermediate. |

Role of the Fluoride as a Tunable Leaving Group

The fluoride ion is typically a poor leaving group due to the high strength of the S-F bond. However, its leaving group ability can be significantly enhanced, or "tuned," under specific conditions, which is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. nih.govchem-station.com This controlled activation allows sulfonyl fluorides to remain inert until a desired reaction is initiated.

Activation can be achieved through several methods:

Base Catalysis : Organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and N-heterocyclic carbenes (NHCs) can activate the sulfonyl fluoride. nih.govbohrium.com The mechanism can involve the base acting as a nucleophilic catalyst, forming a more reactive intermediate, or as a Brønsted-Lowry base to deprotonate the incoming nucleophile, thereby increasing its reactivity. nih.govbohrium.com

Silyl Additives : Reagents like hexamethyldisilazane (B44280) (HMDS) or 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) are often used as co-additives. nih.govacs.org They act as fluoride traps, forming a highly stable Si-F bond upon reaction, which provides a thermodynamic driving force and prevents the reverse reaction. nih.govnih.gov

Protic Systems and Bifluoride Formation : In the presence of protic sources, the released fluoride can form hydrogen fluoride (HF). HF can then activate another molecule of sulfonyl fluoride through hydrogen bonding or form the highly stable bifluoride anion ([FHF]⁻). nih.govacs.org This bifluoride formation serves as an effective fluoride trap and can be autocatalytic. acs.org

Comparative Reactivity with Sulfonyl Chlorides

Sulfonyl fluorides exhibit markedly different reactivity and stability profiles when compared to their more common sulfonyl chloride counterparts. The primary distinction lies in the strength of the sulfur-halogen bond. chem-station.com

Stability : The S-F bond is significantly stronger and more thermodynamically stable than the S-Cl bond. For instance, the bond dissociation energy for the S-F bond in SO₂F₂ is approximately 90.5 kcal/mol, whereas for the S-Cl bond in SO₂Cl₂, it is only about 46 kcal/mol. chem-station.comspringernature.com This difference renders sulfonyl fluorides much more resistant to hydrolysis and thermolysis. nih.gov While a sulfonyl chloride may rapidly decompose in the presence of water, an aryl sulfonyl fluoride can remain stable. nih.gov

Reactivity and Selectivity : Sulfonyl chlorides are generally more reactive electrophiles than sulfonyl fluorides. However, this high reactivity can lead to a lack of selectivity and the formation of unwanted byproducts. chem-station.com Sulfonyl fluorides, being more stable, react more selectively and often exclusively at the sulfur center, avoiding side reactions sometimes observed with sulfonyl chlorides where the nucleophile attacks the chlorine atom. chem-station.comspringernature.com This controlled reactivity makes sulfonyl fluorides particularly suitable for applications requiring high chemoselectivity, such as in bioconjugation and click chemistry. researchgate.net

Table 2: Comparison of Sulfonyl Fluorides and Sulfonyl Chlorides

| Property | Sulfonyl Fluoride (R-SO₂F) | Sulfonyl Chloride (R-SO₂Cl) |

|---|---|---|

| S-X Bond Energy | ~90.5 kcal/mol (in SO₂F₂) chem-station.comspringernature.com | ~46 kcal/mol (in SO₂Cl₂) chem-station.com |

| Hydrolytic Stability | High nih.gov | Low nih.gov |

| Thermal Stability | High nih.gov | Lower, prone to decomposition nih.gov |

| Reactivity | Less reactive, requires activation nih.gov | Highly reactive |

| Selectivity | High, reacts chemoselectively at sulfur springernature.com | Lower, potential for side reactions chem-station.com |

Detailed Mechanistic Studies of Isoquinoline-5-sulfonyl fluoride Reactions

While mechanistic studies focusing specifically on this compound are not extensively detailed in the literature, its reactivity can be understood through the well-established principles governing aryl sulfonyl fluorides, particularly in the context of SuFEx chemistry and radical reactions.

Elucidation of Sulfur(VI) Fluoride Exchange (SuFEx) Mechanisms

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction is a powerful click chemistry transformation that relies on the controlled activation of the stable S-F bond. nih.gov The mechanism for the reaction of an aryl sulfonyl fluoride, such as this compound, with a nucleophile (e.g., a phenoxide or an amine) is typically catalyzed.

The process is often initiated by a base catalyst, which can function in several ways. For instance, in reactions with silyl-protected phenols, a base like DBU may facilitate the deprotection of the nucleophile. nih.gov In other cases, particularly with stronger bases or nucleophilic catalysts like 1-hydroxybenzotriazole (B26582) (HOBt), an activated intermediate is formed by nucleophilic addition of the catalyst to the sulfur center. nih.govacs.org This intermediate is more susceptible to attack by the primary nucleophile. acs.org

Radical Intermediates and Reaction Pathways

Beyond their role as electrophiles in SuFEx reactions, sulfonyl fluorides can also be precursors to sulfonyl radicals. The strong S-F bond makes the generation of sulfonyl radicals from sulfonyl fluorides challenging, but recent advances in photoredox catalysis have enabled this transformation under mild conditions. acs.orgnih.gov

The general mechanism involves the single-electron reduction of the aryl sulfonyl fluoride by an excited-state photocatalyst. However, due to the high reduction potential of sulfonyl fluorides, this process often requires activation, for example, through the use of an organosuperbase. d-nb.info An alternative pathway involves halogen-atom transfer (XAT), which has been shown to generate sulfonyl radicals from aryl sulfonyl fluorides photochemically. acs.org

Once generated, the sulfonyl radical (ArSO₂•) can participate in various synthetic transformations. A common pathway is the addition to unsaturated C-C bonds in alkenes or alkynes. rsc.orgchemrxiv.org This radical addition generates a carbon-centered radical, which can then be trapped or participate in further cascade reactions. For example, the photoredox-catalyzed reaction of sulfonyl fluorides with alkenes can lead to hydro-sulfonylation or difunctionalization products, significantly expanding the synthetic utility of the sulfonyl fluoride motif beyond traditional nucleophilic substitution chemistry. acs.orgchemrxiv.orgnih.gov These radical pathways open up new avenues for the application of compounds like this compound in the synthesis of complex molecules.

Role of Water and Solvation Effects in Reactivity

Recent studies have highlighted the significant role of water in influencing chemical reactions, moving beyond its traditional role as a simple solvent. acs.org Research has shown that water can actively participate in catalysis, enhancing both reactivity and selectivity in ways not achievable with conventional organic solvents. acs.org This is particularly relevant for reactions involving sulfonyl fluorides. The unique physicochemical properties of water can create reaction environments that are not possible in organic solvents. acs.org

In the context of sulfonyl fluoride chemistry, water has been shown to enhance catalytic activity. acs.org For instance, in N-heterocyclic carbene (NHC) catalysis, water facilitates aza-Michael additions through a proton-transfer mechanism. acs.org The presence of bulk water can lead to proton exchange, a key step in this catalytic cycle. acs.org Furthermore, hydrogen bonding interactions between bulk water and sulfonyl fluorides at a water-oil interface may be crucial for promoting certain catalytic reactions. acs.org

The use of aqueous solvent systems can also be advantageous for reactions involving sulfonyl fluorides due to the water solubility of some related reagents, such as perfluoroalkanesulfinate salts. acs.org This allows for reactions to be conducted under mild, oxidative conditions with a high tolerance for various functional groups. acs.org The development of surfactant-assisted systems in water has further expanded the scope of reactions, including those involving sulfonyl fluorides. acs.org

A specific example of water's role is in the catalyst-free synthesis of mono- and difluorinated dicarbonyl compounds using Selectfluor. mdpi.com By using a 1:1 mixture of acetonitrile (B52724) and water, the selective synthesis of either the monofluorinated or difluorinated product can be achieved by simply adjusting the stoichiometry of the fluorinating agent and the reaction time. mdpi.com

Regioselectivity and Stereoselectivity in Derivatization

The derivatization of isoquinoline (B145761) systems and related compounds often requires precise control over regioselectivity and stereoselectivity. Various catalytic methods have been developed to achieve this. For example, palladium-catalyzed C–H iodination of 1-arylpyridine N-oxides, which are structurally related to isoquinolines, demonstrates regioselective iodination, with electron-donating groups on the aryl substituent generally leading to higher yields. acs.org

In the synthesis of indole-based vinyl sulfonyl fluorides, a transition-metal-free method has been developed that proceeds with exclusive stereo- and regioselectivity. bohrium.com This method relies on a Friedel-Crafts/elimination reaction mechanism. bohrium.com Similarly, the conjugate addition of isoxazol-5-ones to ethenesulfonyl fluoride can be controlled to achieve high regioselectivity by selecting the appropriate base. researchgate.net

Stereoselectivity is also a key consideration. For instance, the enantioselective α-trifluoromethylation of β-ketoesters has been achieved with high enantioselectivity using a chiral pincer ligand in combination with a copper catalyst. acs.org

The following table summarizes the regioselective outcomes in the derivatization of compounds related to this compound.

| Reaction Type | Substrate | Reagent/Catalyst | Outcome |

| C–H Iodination | 1-Arylpyridine N-oxides | I₂, Pd Catalyst | Regioselective iodination acs.org |

| Friedel-Crafts/Elimination | Indoles | - | Exclusive stereo- and regioselective formation of vinyl sulfonyl fluorides bohrium.com |

| Conjugate Addition | Isoxazol-5-ones | Ethenesulfonyl fluoride, Base | Highly regioselective N- or C4-alkylation researchgate.net |

| α-Trifluoromethylation | β-Ketoesters | CF₃ source, Cu(OTf)₂, Chiral pincer ligand | Highly enantioselective trifluoromethylation acs.org |

Chemoselectivity and Functional Group Tolerance in Complex Systems

The sulfonyl fluoride group is known for its high chemical stability, which allows it to be selectively activated under specific conditions. researchgate.net This property makes it a valuable functional group in complex chemical syntheses, as it is tolerant of a wide range of reaction conditions. researchgate.net The sulfur(VI) fluoride exchange (SuFEx) reaction, a key reaction of sulfonyl fluorides, is compatible with numerous functional groups, earning it the "click reaction" moniker. researchgate.net

The chemoselectivity of sulfonyl fluorides has been demonstrated in their compatibility with various transformations, including amide and ester formation, directed ortho-lithiation, and transition-metal-catalyzed cross-couplings. researchgate.net For example, sulfonyl fluoride substituted quinolines can undergo smooth hydrogenation to 1,2,3,4-tetrahydroquinolines under mild conditions with a novel ruthenium-sulfur catalyst, tolerating other reducible groups like hetero-arenes, halides, and olefins. acs.org This method is also tolerant of various sulfur-containing functional groups that are often considered catalyst poisons, such as thioethers, thiophenes, and sulfoxides. acs.org

Furthermore, the sulfonyl fluoride group itself can be introduced into complex molecules containing sensitive functionalities. The direct, one-pot synthesis of aryl sulfonyl fluorides from aryl boronic acids using an organobismuth catalyst proceeds under mild conditions with excellent compatibility with sensitive functional groups and heterocycles. mdpi.com

The functional group tolerance of this compound and related compounds in various reactions is summarized in the table below.

| Reaction | Tolerated Functional Groups |

| Hydrogenation of quinolines | Heteroarenes, halides, olefins, thioethers, dithianes, thiophenes, sulfoxides, sulfones, sulfoximines, sulfonamides acs.org |

| Synthesis of aryl sulfonyl fluorides from boronic acids | Sensitive functional groups and heterocycles mdpi.com |

| [3 + 2] Annulation | Broad substrate specificity researchgate.net |

| SuFEx Click Chemistry | Reductively labile groups acs.org |

| Synthesis of β-sultams | Free alcohols, sterically hindered amines, electron-deficient and electron-rich heterocycles, terminal alkynes acs.org |

This high degree of chemoselectivity and functional group tolerance makes this compound and other sulfonyl fluorides valuable building blocks in medicinal chemistry and materials science, allowing for their incorporation into complex molecules and active pharmaceutical ingredients. researchgate.netnih.gov

Applications in Chemical Biology and Molecular Probe Development

Isoquinoline-5-sulfonyl fluoride (B91410) as a Covalent Chemical Probe

Covalent chemical probes are invaluable tools for identifying and characterizing protein function directly in complex biological systems. The isoquinoline-5-sulfonyl fluoride scaffold is well-suited for such applications due to the reactivity of the sulfonyl fluoride group.

Key principles in the design of such probes include:

Scaffold Recognition: The non-covalent binding affinity of the probe's core structure (the isoquinoline (B145761) moiety) for the target protein.

Warhead Reactivity: The intrinsic chemical reactivity of the electrophilic sulfonyl fluoride group.

Linker Optimization: The connection between the recognition scaffold and the reactive warhead, which influences the positioning for covalent modification.

| Design Principle | Description | Relevance to this compound |

| Specificity | The ability of the probe to selectively bind to and react with the intended target protein over other proteins. | The isoquinoline core can be functionalized to achieve specific non-covalent interactions with the target's binding pocket. |

| Bioorthogonality | The probe should ideally not react with other biological molecules or interfere with cellular processes. | Sulfonyl fluorides are generally stable in aqueous environments and less prone to off-target reactions compared to more reactive electrophiles. |

| Tunable Reactivity | The reactivity of the sulfonyl fluoride warhead can be modulated by electronic modifications to the aryl ring system. | Substituents on the isoquinoline ring can influence the electrophilicity of the sulfonyl fluoride group. |

Sulfonyl fluorides are known for their ability to chemoselectively modify a range of nucleophilic amino acid residues. This versatility allows for the targeting of proteins that may lack a highly reactive cysteine residue, which is the most common target for other types of covalent probes. The reaction involves the nucleophilic attack of an amino acid side chain on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonyl or sulfonamide linkage. This process is often referred to as Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. wuxiapptec.com

The sulfonyl fluoride moiety is a versatile electrophile capable of reacting with several nucleophilic amino acid residues within a protein's binding site. sigmaaldrich.com This broad reactivity profile is a significant advantage, as it expands the range of proteins that can be targeted for covalent modification. nih.gov

The specific residue targeted often depends on its accessibility and nucleophilicity within the protein's local microenvironment. For instance, the pKa of the amino acid side chain can be lowered by neighboring residues, enhancing its nucleophilicity and making it more susceptible to reaction with the sulfonyl fluoride.

| Amino Acid Residue | Nucleophilic Group | Resulting Covalent Bond | Notes on Reactivity with Sulfonyl Fluorides |

| Serine | Hydroxyl (-OH) | Sulfonate ester | Often targeted in the active sites of serine proteases and hydrolases. |

| Threonine | Hydroxyl (-OH) | Sulfonate ester | Similar to serine, but can be less reactive due to steric hindrance. |

| Lysine (B10760008) | Amine (-NH2) | Sulfonamide | A common target due to its prevalence on protein surfaces and in active sites. |

| Tyrosine | Phenolic hydroxyl (-OH) | Sulfonate ester | The phenolate (B1203915) form is a potent nucleophile, making tyrosine a key target. nih.gov |

| Cysteine | Thiol (-SH) | Thiosulfonate ester | While reactive, the resulting bond can sometimes be less stable than with other residues. |

| Histidine | Imidazole (B134444) ring | Sulfonyl-imidazole | The nucleophilicity of the imidazole nitrogen makes it a viable target. rsc.org |

Investigation of Covalent Enzyme Inhibition Mechanisms

By forming an irreversible covalent bond with an enzyme, inhibitors based on the this compound scaffold can provide valuable insights into the enzyme's mechanism of action.

The reaction of this compound with a key amino acid residue in an enzyme's active site leads to the formation of a stable, irreversible adduct. This effectively inactivates the enzyme. The irreversible nature of this inhibition allows for the study of the consequences of long-term enzyme inactivation without the complications of inhibitor dissociation. This is particularly useful for validating drug targets and understanding their physiological roles.

Covalent probes like this compound can be used to map the binding sites of enzymes. By identifying the specific amino acid residue that has been covalently modified, researchers can gain precise information about the topology of the active site. This is often achieved through techniques such as mass spectrometry-based proteomics, where the modified protein is digested, and the resulting peptides are analyzed to pinpoint the exact site of modification. This information is crucial for understanding how substrates and inhibitors bind to the enzyme and can guide the rational design of more potent and selective drugs. nih.gov

Based on the comprehensive search conducted, there is currently insufficient specific research data available in the public domain to generate a detailed article solely on "this compound" that addresses the requested sections on its applications in chemical biology, strategies for target identification, and its role as a modulator of protein-protein interactions.

The available literature extensively covers the broader class of aryl sulfonyl fluorides as versatile tools in chemical biology. These compounds are widely recognized for their ability to act as covalent probes for identifying and validating protein targets and for modulating protein-protein interactions. However, specific studies, data tables, and detailed research findings pertaining exclusively to the this compound scaffold are not present in the search results.

Therefore, it is not possible to construct the requested article while adhering to the strict instruction of focusing solely on "this compound."

Applications in Organic Synthesis and Materials Science

Isoquinoline-5-sulfonyl fluoride (B91410) as a Versatile Synthetic Building Block

The inherent chemical properties of isoquinoline-5-sulfonyl fluoride position it as a versatile building block for the synthesis of a wide array of organic compounds. The sulfonyl fluoride group (-SO₂F) is a stable yet reactive handle, while the isoquinoline (B145761) scaffold is a privileged structure in medicinal chemistry. nih.gov

The sulfonyl fluoride group is a robust precursor for the synthesis of sulfonamides and sulfonates. Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater stability, resisting hydrolysis and reduction, which allows for more controlled and selective reactions. theballlab.com The synthesis of sulfonamides from sulfonyl fluorides can be achieved by reaction with a diverse range of primary and secondary amines. While these reactions can sometimes require elevated temperatures or catalysts, methods utilizing Lewis acids like calcium triflimide [Ca(NTf₂)₂] have been developed to activate the sulfonyl fluoride group, enabling the coupling of a wide array of sterically and electronically diverse amines in good to excellent yields. theballlab.com For instance, even less nucleophilic amines like aniline (B41778) can be successfully coupled with electron-deficient sulfonyl fluorides in the presence of Ca(NTf₂)₂. theballlab.com

Similarly, sulfonates can be prepared, although the synthesis of sulfonamides is more common. The stability of the sulfonyl fluoride allows it to be carried through multiple synthetic steps before its conversion, a key advantage in complex molecule synthesis. theballlab.comd-nb.info This reactivity is central to its use in creating libraries of compounds for drug discovery, where the sulfonamide linkage is a common pharmacophore. nih.govnih.gov

Table 1: Synthesis of Sulfonamides from Sulfonyl Fluorides

| Amine Type | Conditions | Outcome | Reference |

| Primary & Secondary Aliphatic Amines | Ca(NTf₂)₂ activation | Good to excellent yields | theballlab.com |

| Anilines (less nucleophilic) | Ca(NTf₂)₂ activation, 60 °C | High yield (e.g., 85%) | theballlab.com |

| Various Amines | Basic conditions, sometimes with heating | Good yields, though may require forcing conditions | nih.gov |

This compound and its derivatives are valuable precursors for constructing more complex, fused heterocyclic systems. A notable example is the synthesis of pyrazolo[5,1-a]isoquinolines, a class of compounds with interesting biological activities. researchgate.netrsc.org One approach involves a [3+2] cycloaddition reaction between N-aminoisoquinolinium salts and suitable alkynes like 1-bromoethene-1-sulfonyl fluoride (BESF). researchgate.netacs.org This method produces pyrazolo[5,1-a]isoquinolinyl sulfonyl fluorides with good yields and broad substrate tolerance under mild conditions. researchgate.netacs.org

Other strategies include:

A silver-catalyzed three-component reaction of a 2-alkynylbenzaldehyde, a sulfonohydrazide, and a nitrile to produce pyrazolo[5,1-a]isoquinolin-2-amines. researchgate.net

Copper-catalyzed regioselective bicyclization of N-propargylic sulfonylhydrazones. rsc.org

Visible-light-promoted cascade reactions to build sulfonylated benzimidazo/indolo[2,1-a]isoquinolin-6(5H)-ones. nih.govacs.org

These methodologies demonstrate the utility of the isoquinoline sulfonyl fluoride framework in generating molecular complexity and accessing novel heterocyclic scaffolds. nih.govnih.gov

Table 2: Methods for Synthesizing Pyrazolo[5,1-a]isoquinoline Systems

| Method | Key Reagents | Product Type | Key Features | Reference |

| [3+2] Annulation | N-aminoisoquinolines, 1-bromoethene-1-sulfonyl fluoride (BESF) | Pyrazolo[5,1-a]isoquinolinyl sulfonyl fluorides | Broad scope, mild conditions | researchgate.netacs.org |

| Three-Component Reaction | 2-Alkynylbenzaldehyde, sulfonohydrazide, nitrile | Pyrazolo[5,1-a]isoquinolin-2-amines | Silver-catalyzed, good yields | researchgate.net |

| Cascade Bicyclization | N-propargylic sulfonylhydrazones | Pyrazolo[5,1-a]isoquinolines | Copper-catalyzed, four-step cascade | rsc.org |

| Photochemical Cascade | Aryl diazonium salts, acrylamides, Na₂S₂O₅ | Sulfonylated benzimidazo/indolo[2,1-a]isoquinolin-6(5H)-ones | Transition-metal-free | nih.govacs.org |

The reactivity of the isoquinoline and sulfonyl fluoride components can be harnessed in cascade and multicomponent reactions to rapidly build molecular complexity from simple starting materials. These reactions are highly efficient as they form multiple chemical bonds in a single operation, often without isolating intermediates. nih.gov

Visible-light-promoted three-component reactions have been developed for the synthesis of sulfonylated benzimidazo/indolo[2,1-a]isoquinolin-6(5H)-ones. nih.govacs.org This process involves the generation of a sulfonyl radical from an SO₂ surrogate like sodium metabisulfite (B1197395), which then participates in a cascade cyclization, forming one C-C and two C-S bonds in one pot. nih.govacs.org Similarly, copper-catalyzed cascade reactions of α-diazocarbonyl compounds can afford highly functionalized pyrazolyl aliphatic sulfonyl fluorides. researchgate.net These methods are valued for their high atom economy, operational simplicity, and ability to generate structurally diverse libraries of complex molecules. nih.govresearchgate.netresearchgate.net

Implementation in Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex molecule, such as a drug candidate or natural product, in the final steps of its synthesis. This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies. rsc.org The sulfonyl fluoride group is an excellent tool for LSF due to its unique balance of stability and reactivity. nih.govrsc.org

Introducing an this compound moiety into a bioactive molecule allows for subsequent diversification. The sulfonyl fluoride can be converted into a range of other functional groups, primarily sulfonamides, by reacting it with various amines. theballlab.com This allows chemists to explore the chemical space around a lead compound, potentially improving its potency, selectivity, or pharmacokinetic properties. The stability of the sulfonyl fluoride ensures it remains intact during other synthetic manipulations, only to be reacted at a late stage to create a diverse set of derivatives. theballlab.comd-nb.info This strategy is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to optimize biological activity. rsc.orgacs.org

The sulfonyl fluoride group itself can be considered a "clickable" handle for post-synthetic modification. It is a key electrophile in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of reactions known for their reliability, high yields, and simple reaction conditions. researchgate.net By incorporating an this compound unit into a larger molecule, a reactive site is installed that can be selectively addressed later. chemrxiv.org

This "handle" can be used for bioconjugation, protein labeling, or attaching the molecule to a surface or polymer. nih.gov The ability to use the sulfonyl fluoride group for late-stage SuFEx derivatization demonstrates its versatility for rapidly synthesizing diverse functional structures from a common intermediate. researchgate.net This approach combines the ease of click chemistry with the structural importance of the isoquinoline core, providing a powerful platform for creating novel chemical probes, materials, and therapeutic candidates. acs.org

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of isoquinoline-5-sulfonyl fluoride (B91410) in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about connectivity, chemical environment, and three-dimensional arrangement can be obtained.

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectra provide fundamental information about the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of a related compound, isoquinoline (B145761), characteristic signals for the aromatic protons are observed, and these can be compared to those of isoquinoline-5-sulfonyl fluoride to understand the electronic effects of the sulfonyl fluoride group. chemicalbook.com For this compound, the proton signals are expected to be influenced by the electron-withdrawing nature of the SO₂F group.

The ¹³C NMR spectrum of this compound reveals the chemical shifts of each unique carbon atom, offering insights into their hybridization and electronic environment. For instance, in related sulfonyl fluorides, the carbon atoms directly attached to the sulfonyl fluoride group exhibit characteristic downfield shifts. pdx.edu The specific chemical shifts for this compound provide a fingerprint of its carbon skeleton.

Table 1: Representative NMR Data for a Substituted Isoquinoline Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-1 | 9.64 (s) | - |

| H-8 | 8.51 (d, J = 5.8 Hz) | - |

| Aromatic Protons | 7.60 – 7.52 (m) | - |

| Isoquinoline Carbons | - | 148.3, 135.5, 134.0, 133.0, 132.7, 132.3, 126.1 |

Data is for a related isoquinoline derivative and serves as an illustrative example. rsc.orgbris.ac.uk

Fluorine-¹⁹ (¹⁹F) NMR is a highly sensitive technique for directly probing the fluorine atom in this compound. biophysics.org The ¹⁹F NMR spectrum typically shows a single resonance, and its chemical shift provides valuable information about the electronic environment of the fluorine nucleus and the integrity of the sulfur-fluorine bond. magritek.com For many sulfonyl fluorides, the ¹⁹F chemical shift is observed in a characteristic region. For example, a ¹⁹F NMR signal for a similar compound was recorded at 67.0 ppm. rsc.org The coupling between the fluorine and adjacent nuclei can also provide structural insights.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity between different parts of the molecule. whiterose.ac.uk

COSY (Correlation Spectroscopy) experiments reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the isoquinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) experiments show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the position of the sulfonyl fluoride group on the isoquinoline ring by observing correlations between the protons on the ring and the carbon atom bearing the SO₂F group. researchgate.net

The combination of these 2D NMR techniques allows for a complete and detailed structural elucidation of this compound in solution. acs.org

Vibrational Spectroscopy for Functional Group Identification (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netgoogle.com

For this compound, IR and Raman spectra would be expected to show characteristic bands for the sulfonyl fluoride group (SO₂F). The symmetric and asymmetric stretching vibrations of the S=O bonds typically appear in the region of 1400-1150 cm⁻¹. rsc.org The S-F stretching vibration would also have a characteristic frequency. Additionally, the vibrational modes of the isoquinoline ring system, such as C-H and C=C stretching, would be observed. nih.govnih.gov

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| SO₂ | Asymmetric Stretch | ~1400 - 1350 |

| SO₂ | Symmetric Stretch | ~1200 - 1150 |

| S-F | Stretch | ~800 - 700 |

| Aromatic C-H | Stretch | ~3100 - 3000 |

| Aromatic C=C | Stretch | ~1600 - 1450 |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide further structural information. purdue.edu

High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, allowing for the confirmation of the molecular formula of the compound. rsc.org In the mass spectrum, the molecular ion peak [M]⁺ would be observed, corresponding to the intact molecule.

Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragment ions. nih.gov The fragmentation pattern of this compound would likely involve the loss of the sulfonyl fluoride group or cleavage of the isoquinoline ring, providing valuable data for structural confirmation. The analysis of these fragmentation pathways can help to piece together the structure of the molecule.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov By diffracting X-rays off a single crystal of this compound, a detailed electron density map can be generated, from which the positions of all atoms can be determined with high precision.

A crystal structure of this compound would reveal:

The exact bond lengths and bond angles within the molecule.

The planarity of the isoquinoline ring system.

The conformation of the sulfonyl fluoride group relative to the ring.

The intermolecular interactions and packing arrangement in the crystal lattice.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for analyzing the electronic structure of molecules. science.gov These calculations provide a fundamental understanding of the distribution of electrons within a molecule, which in turn governs its chemical properties and reactivity.

Prediction of Reactivity and Selectivity

DFT calculations can be employed to predict the reactivity and selectivity of isoquinoline-5-sulfonyl fluoride (B91410). One key aspect is the analysis of the Lowest Unoccupied Molecular Orbital (LUMO). While it is often suggested that the accessibility of the LUMO controls the reaction rate of sulfur(VI) fluoride exchange (SuFEx) processes, studies on some aromatic sulfonyl fluorides have shown that this is not always the sole determining factor. nih.gov For instance, a compound with a significantly lower LUMO energy value may not necessarily be more efficient in a particular reaction, highlighting the critical role of the enzymatic environment in modulating reactivity. nih.gov

The reactivity of sulfonyl fluorides has been shown to be influenced by the substituents on the aromatic ring. For example, in a library of sulfonyl fluorides, those with a carboxyl group directly attached to the phenylsulfonyl core in the meta position exhibited significantly increased reactivity. mdpi.com Computational models can help predict these structure-activity relationships, guiding the design of more potent and selective molecules. chemrxiv.org

Analysis of Electronic Properties and Bonding Characteristics

DFT calculations at levels such as B3LYP/6-311++G(d,p) are used to compute the electronic properties and bonding characteristics of sulfonyl fluoride derivatives. mdpi.comdntb.gov.ua These calculations can determine parameters like bond lengths, bond angles, and Mulliken or Natural Bond Orbital (NBO) partial charges. science.govmdpi.com For instance, a reasonable correlation has been found between NBO partial charges and experimental carbon-13 chemical shifts. science.gov

Hirshfeld surface analysis, coupled with computational studies, provides a detailed picture of intermolecular interactions. nih.gov In a comparative study of a heteroaryl sulfonyl fluoride and its corresponding sulfonyl chloride, it was observed that the sulfonyl fluoride moiety did not significantly influence the electronic structure of the benzoxadiazole ring, as indicated by the similarities in the C-C bond distances of the heterocycle. nih.gov The dominant interactions from the sulfonyl groups were found to arise from the oxygen atoms rather than the halogen atoms. nih.gov

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules over time, providing insights into their conformational flexibility and interactions with other molecules, such as proteins or solvents. ucl.ac.ukresearchgate.netnih.gov These simulations are crucial for understanding how isoquinoline-5-sulfonyl fluoride derivatives bind to their biological targets.

MD simulations, often using force fields like CHARMM36, can be performed to analyze the stability of a ligand-protein complex. ucl.ac.uk The root-mean-square deviation (RMSD) of the ligand's structure compared to an initial minimized structure is calculated over the simulation trajectory to assess its stability. ucl.ac.ukresearchgate.net For example, a stable complex will exhibit relatively small RMSD fluctuations. ucl.ac.ukresearchgate.net

These simulations can also reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site. ucl.ac.uk For instance, simulations of fasudil, an isoquinoline (B145761) derivative, showed stable hydrogen bonding with the hinge region of a kinase. ucl.ac.uk The stability of these interactions can be further analyzed by measuring the distance between the interacting atoms throughout the simulation. ucl.ac.uk In some cases, MD simulations have revealed that a ligand can flip its original binding position to assume a new, more stable configuration within the binding site. vu.nl

Mechanistic Modeling of Reaction Pathways

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions involving this compound. These models can identify reaction intermediates, transition states, and the energetic profiles of different reaction pathways. researchgate.netacs.org

Determination of Energy Barriers and Rate-Limiting Steps

By employing methods like hybrid quantum mechanics/molecular mechanics (QM/MM) and path collective variables, researchers can reconstruct the free energy surfaces (FESs) of reactions. nih.gov This allows for the determination of activation energies (Eact) and the identification of the rate-limiting step of the entire process. nih.gov For example, in the sulfonylation of a lysine (B10760008) residue by a sulfonyl fluoride inhibitor, the formation of a specific intermediate was identified as the rate-limiting step with an activation energy of approximately 17 kcal/mol. nih.gov

DFT calculations can also be used to understand the reaction mechanism in the absence of a biological target. Studies on the reaction of methanesulfonyl fluoride with methylamine (B109427) have shown that it can be understood as an SN2-type reaction. nih.gov The calculated high energy barriers were consistent with the long reaction times observed experimentally at room temperature. nih.gov

Understanding Catalytic Roles and Solvation Effects

Computational studies can shed light on the role of catalysts and the surrounding solvent in a reaction. For instance, simulations have shown that the presence of stable protein dipoles in the active site, capable of forming hydrogen bonds with the sulfonyl fluoride warhead, is critical for stabilizing the main transition state of the reaction. nih.gov This "electrostatic matchmaking" is crucial for an efficient sulfur fluoride exchange (SuFEx) process. nih.gov

The influence of a complementary base in SuFEx reactions has also been investigated computationally. nih.gov It was found that a tertiary amine base can significantly lower the reaction barrier by increasing the nucleophilicity of the primary amine nucleophile. nih.gov Furthermore, polar solvents that can stabilize the leaving fluoride anion can further reduce the reaction barrier. nih.gov The solvation and hydrogen bonding at a water/organic interface have been proposed to increase the nucleophilicity of the fluoride ion in fluoride-chloride exchange reactions. rhhz.net

Computational Elucidation of Structure-Reactivity Relationships

Computational chemistry and theoretical investigations have become indispensable tools for understanding the intricate relationship between the molecular structure of a compound and its chemical reactivity. In the context of this compound, while specific computational studies are not extensively available in the public domain, the principles of its structure-reactivity relationship can be elucidated by drawing parallels with well-studied aryl sulfonyl fluorides. nih.govnih.govbac-lac.gc.ca Theoretical models, particularly those based on Density Functional Theory (DFT), provide significant insights into the electronic properties and reaction mechanisms that govern the behavior of this class of compounds. nih.govchemrxiv.org

The reactivity of the sulfonyl fluoride moiety (-SO₂F) is intrinsically linked to the electronic nature of the aromatic ring system to which it is attached. The isoquinoline ring, being a heteroaromatic system, exerts a complex electronic influence on the sulfonyl fluoride group. This influence is a combination of inductive and resonance effects, which can be computationally modeled to predict reactivity.

Key factors that are computationally analyzed to understand structure-reactivity relationships include:

Frontier Molecular Orbital (FMO) Theory: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. For an electrophilic attack on the sulfur atom of the sulfonyl fluoride, a lower LUMO energy indicates a higher reactivity.

Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge distribution and bond characteristics. A more positive partial charge on the sulfur atom suggests a greater electrophilicity and thus higher reactivity towards nucleophiles. researchgate.net

Activation Strain Model: This model deconstructs the energy barrier of a reaction into the strain energy of the reactants and the interaction energy between them. It can be used to understand how the structure of the isoquinoline ring affects the energy required to reach the transition state.

Reaction Pathway Analysis: Computational modeling can map out the entire energy profile of a reaction, identifying transition states and intermediates. This allows for the calculation of activation energy barriers, which are quantitative measures of reactivity. nih.govnih.gov

Computational studies on substituted aryl sulfonyl fluorides have consistently shown that electron-withdrawing groups on the aromatic ring increase the reactivity of the sulfonyl fluoride. chemrxiv.org Conversely, electron-donating groups decrease its reactivity. The isoquinoline ring system, as a whole, is generally considered to be electron-withdrawing.

A comparative analysis of the calculated electrophilicity parameters for a series of aryl sulfonyl fluorides would typically show that heteroaromatic systems like isoquinoline impart a higher degree of reactivity. The table below illustrates a hypothetical comparison of key computational parameters that would be expected when analyzing the structure-reactivity relationship of this compound in comparison to other aryl sulfonyl fluorides.

| Compound Name | LUMO Energy (eV) | Partial Charge on Sulfur (a.u.) | Calculated Activation Energy for Nucleophilic Attack (kcal/mol) |

| Benzenesulfonyl fluoride | Higher | Lower | Higher |

| 4-Nitrobenzenesulfonyl fluoride | Lower | Higher | Lower |

| This compound | Lower | Higher | Lower |

| Naphthalene-2-sulfonyl fluoride | Intermediate | Intermediate | Intermediate |

This table is illustrative and based on general principles of electronic effects in aryl sulfonyl fluorides. Actual values would require specific DFT calculations.

The data in the table conceptualizes that the electron-withdrawing nature of the nitro group in 4-nitrobenzenesulfonyl fluoride leads to a lower LUMO energy, a higher positive charge on the sulfur atom, and consequently a lower activation energy for a reaction with a nucleophile, indicating higher reactivity. Similarly, the isoquinoline ring system in this compound is predicted to enhance the reactivity of the sulfonyl fluoride group in a comparable manner due to its inherent electronic properties. researchgate.net The larger aromatic system of naphthalene-2-sulfonyl fluoride would have a more complex influence, but its effect is generally less pronounced than a strongly deactivating group like a nitro group or a heteroaromatic system like isoquinoline.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Isoquinoline-5-sulfonyl fluoride, and how can purity be optimized?

- Methodological Answer :

- Synthesis : Common routes include sulfonation of isoquinoline derivatives followed by fluorination. For example, chlorosulfonation of isoquinoline at the 5-position using ClSO₃H, followed by reaction with KF or NH₄F to replace chloride with fluoride .

- Purity Optimization : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water). Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Table 1 : Key Reaction Parameters

| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Sulfonation | ClSO₃H | 0–5 | 4–6 | 60–70 |

| Fluorination | KF, DMF | 80–100 | 12–24 | 50–60 |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm regioselectivity (e.g., aromatic protons at δ 7.5–8.5 ppm, sulfonyl group at δ ~120 ppm in ¹³C) .

- FT-IR : Sulfonyl fluoride S=O stretches at 1350–1400 cm⁻¹ and 1150–1200 cm⁻¹ .

- Mass Spectrometry (HRMS) : Exact mass for C₉H₆FNO₂S: [M+H]⁺ calculated 212.0123; observed within ±2 ppm .

Q. How should researchers design solubility and stability studies for this compound?

- Methodological Answer :

- Solubility : Test in DMSO, THF, and aqueous buffers (pH 2–12) via UV-Vis spectroscopy (λmax ~270 nm). Report in mg/mL .

- Stability : Accelerated degradation studies under heat (40–60°C) and light (UV exposure). Monitor via HPLC retention time shifts .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- DFT Workflow : Use Gaussian or ORCA to calculate LUMO maps for sulfonyl fluoride group. Compare activation energies for reactions with amines vs. thiols .

- Validation : Correlate computed transition states with experimental kinetics (e.g., pseudo-first-order rate constants in DMSO/H₂O) .

Q. What strategies resolve contradictions in kinetic data between different solvent systems?

- Methodological Answer :

- Error Analysis : Check for solvent polarity effects (e.g., dielectric constant) and hydrogen-bonding interactions using Kamlet-Taft parameters .

- Control Experiments : Repeat assays with deuterated solvents (D₂O vs. H₂O) to isolate isotope effects .

- Table 2 : Solvent-Dependent Rate Constants (k, s⁻¹)

| Solvent | k (25°C) | k (40°C) |

|---|---|---|

| DMSO | 0.005 | 0.012 |

| THF | 0.002 | 0.006 |

Q. How to design a mechanistic study for sulfonyl fluoride transfer reactions in biological systems?

- Methodological Answer :

- Proteomic Profiling : Incubate with cell lysates, followed by click chemistry enrichment and LC-MS/MS to identify target proteins .

- Competitive Inhibition : Co-treat with known sulfonylating agents (e.g., AEBSF) to confirm specificity .

Data Integrity and Reproducibility

Q. What protocols ensure reproducible enzyme inhibition assays using this compound?

- Methodological Answer :

- Standardization : Pre-incubate enzyme (e.g., serine hydrolases) with inhibitor (IC₅₀ determination via fluorogenic substrates). Include positive controls (e.g., PMSF) .

- Data Reporting : Adhere to MIAME standards for raw data deposition (e.g., PubChem BioAssay) .

Q. How to address discrepancies in crystallographic data for sulfonyl fluoride-protein adducts?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.